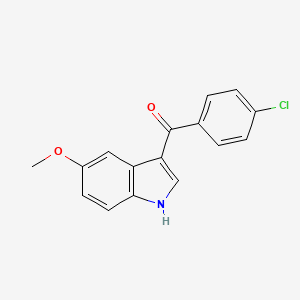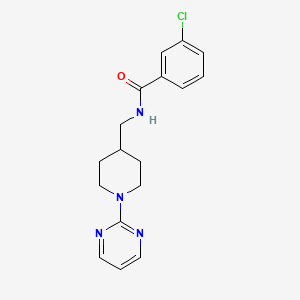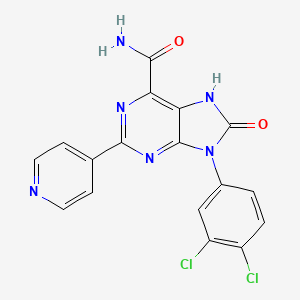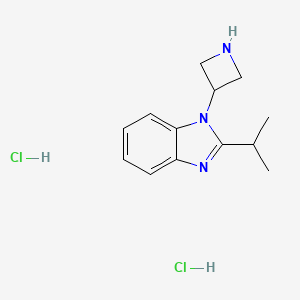
(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone, also known as 4C-3MI, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone is not fully understood, but studies have suggested that the compound exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer progression. The compound has been found to inhibit the activity of various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and mTOR, which are involved in cell cycle regulation, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone has also been found to exhibit other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic potential in various diseases. The compound has also been found to modulate the levels of neurotransmitters such as serotonin and dopamine, suggesting that it may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone in lab experiments is its high potency and selectivity towards cancer cells. The compound has been found to exhibit low toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone. One of the major directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's pharmacokinetics and pharmacodynamics in vivo, which will provide valuable insights into its therapeutic potential and safety profile. Additionally, the development of novel formulations and delivery systems for (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone may improve its bioavailability and efficacy in clinical settings. Finally, the identification of new targets and signaling pathways that are modulated by (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone may lead to the discovery of new therapeutic applications for the compound.
Conclusion:
In conclusion, (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone is a novel synthetic compound that has potential applications in various scientific research fields, particularly in cancer research. The compound has been found to exhibit potent anti-cancer activity, as well as other biochemical and physiological effects. While there are limitations to the use of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone in lab experiments, its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anti-cancer drugs. Future research directions include the optimization of the synthesis method, investigation of the compound's pharmacokinetics and pharmacodynamics, development of novel formulations and delivery systems, and identification of new therapeutic applications.
Méthodes De Synthèse
The synthesis of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone involves the reaction of 4-chlorobenzaldehyde with 5-methoxyindole in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-12-6-7-15-13(8-12)14(9-18-15)16(19)10-2-4-11(17)5-3-10/h2-9,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJNDKQCVQSTON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 43340485 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2367269.png)
![Tert-butyl 4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367270.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2367271.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2367273.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2367280.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)



![N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2367290.png)

![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)